2-Bromo-3,5-dimethoxybenzaldehyde
Overview
Description
2-Bromo-3,5-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H9BrO3. It is a brominated derivative of 3,5-dimethoxybenzaldehyde and is characterized by the presence of bromine and methoxy groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dimethoxybenzaldehyde typically involves the bromination of 3,5-dimethoxybenzaldehyde. One common method includes dissolving 3,5-dimethoxybenzaldehyde in acetic acid and then adding bromine in acetic acid dropwise at a low temperature (0°C). This reaction results in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation Reactions: 2-Bromo-3,5-dimethoxybenzoic acid.
Reduction Reactions: 2-Bromo-3,5-dimethoxybenzyl alcohol.
Scientific Research Applications
Chemistry: 2-Bromo-3,5-dimethoxybenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and natural product derivatives .
Biology and Medicine: Its brominated structure may contribute to biological activity, making it a candidate for further pharmacological studies .
Industry: In material science, this compound can be used in the design and synthesis of new materials with specific properties, such as liquid crystals and polymers .
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-dimethoxybenzaldehyde is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of bromine and methoxy groups may influence its binding affinity and reactivity with these targets .
Comparison with Similar Compounds
- 2-Bromo-4,5-dimethoxybenzaldehyde
- 3,5-Dimethoxybenzaldehyde
- 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
Comparison: 2-Bromo-3,5-dimethoxybenzaldehyde is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, 2C-B is known for its psychoactive properties, whereas this compound is primarily used in synthetic and research applications .
Properties
IUPAC Name |
2-bromo-3,5-dimethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKPGTRDTOKLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466736 | |
Record name | 2-Bromo-3,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85565-93-1 | |
Record name | 2-Bromo-3,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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